molecular formula C6H15BO3 B095027 Triethyl borate CAS No. 150-46-9

Triethyl borate

Cat. No. B095027
Key on ui cas rn: 150-46-9
M. Wt: 145.99 g/mol
InChI Key: AJSTXXYNEIHPMD-UHFFFAOYSA-N
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Patent
US05260423

Procedure details

To a suspension of 54 g of carboxybenzo-1,2,3-thiadiazole in 420 ml of tetrahydrofuran there are added dropwise under a nitrogen atmosphere with stirring at room temperature 110 ml of triethyl borate, the mixture is stirred for a further hour and subsequently treated dropwise with 45.6 ml of boranedimethyl sulfide complex in 60 ml of tetrahydrofuran, with gentle cooling, during which process gas is evolved vigorously. The mixture is stirred overnight and allowed to stand at room temperature and then cooled down to 5°-10° C. and treated dropwise with 200 ml of methanol with stirring and vigorous cooling, during which process gas is again evolved vigorously. The mixture is subsequently evaporated in vacuo, a further 300 ml of methanol are added, and the mixture is re-evaporated. The residue is purified on silica gel (solvent: ethyl acetate/hexane), and the product obtained is recrystallised from ethyl acetate/hexane. The title compound obtained melts at 79°-81° C.
Name
carboxybenzo-1,2,3-thiadiazole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1[C:9]2[N:10]=[N:11][S:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)(O)=O.B(OCC)(OCC)[O:14][CH2:15]C.CO>O1CCCC1>[OH:14][CH2:15][C:7]1[C:8]2[S:12][N:11]=[N:10][C:9]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
carboxybenzo-1,2,3-thiadiazole
Quantity
54 g
Type
reactant
Smiles
C(=O)(O)C1=CC=CC2=C1N=NS2
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
B(OCC)(OCC)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there are added dropwise under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 5°-10° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The mixture is subsequently evaporated in vacuo
ADDITION
Type
ADDITION
Details
a further 300 ml of methanol are added
CUSTOM
Type
CUSTOM
Details
the mixture is re-evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (solvent: ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=CC=2N=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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